N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
Description
This compound is a hybrid heterocyclic molecule combining a benzo[d]thiazole core, a tetrahydrocyclopenta[c]pyrazole moiety, and a 1,4-dimethylpyrazole carboxamide group. The synthesis of such compounds typically involves multi-step reactions, including cyclization, coupling, and hydrolysis, as outlined in analogous thiazole-carboxamide derivatives .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-2,4-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6OS/c1-11-10-20-24(2)16(11)18(26)22-17-12-6-5-8-13(12)23-25(17)19-21-14-7-3-4-9-15(14)27-19/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVJGAAMOQWZHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)NC2=C3CCCC3=NN2C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound’s methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, contributes to its high inhibitory activity.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in the inflammatory response, as prostaglandins are key mediators of inflammation.
Pharmacokinetics
Thiazoles, a key structural component of this compound, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s absorption and distribution in the body.
Result of Action
The primary molecular effect of the compound’s action is the inhibition of COX-1 and COX-2, leading to a reduction in the production of prostaglandins. This results in a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response. On a cellular level, this can lead to a reduction in the symptoms of inflammation, such as redness, swelling, and pain.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its target enzymes. .
Biological Activity
The compound N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide (referred to as Compound A ) belongs to a class of pyrazole derivatives that have garnered interest due to their diverse biological activities. This article aims to explore the biological activity of Compound A, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A features a complex structure characterized by multiple heterocycles, including a benzothiazole and pyrazole moiety. The molecular formula is , with a molecular weight of approximately 356.46 g/mol. The presence of these functional groups is pivotal in determining its biological activity.
Structural Formula
The structural representation can be summarized as follows:
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a review highlighted that various pyrazole compounds have shown efficacy against bacteria and fungi, with some derivatives achieving minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests that Compound A may possess similar antimicrobial potential.
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. Compounds containing the pyrazole ring have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response . The structural features of Compound A may enhance its affinity for these targets, making it a candidate for further investigation in inflammatory models.
Anticancer Activity
The benzothiazole moiety in Compound A has been associated with anticancer activity. Several benzothiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of the pyrazole structure may synergize these effects, warranting detailed studies on its anticancer potential.
Synthesis and Evaluation
A study reported the synthesis of various benzothiazole-based compounds and their evaluation against Mycobacterium tuberculosis. The findings indicated that certain derivatives exhibited potent anti-tubercular activity . Although specific data on Compound A is limited, the established efficacy of related compounds suggests a need for similar evaluations.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of Compound A with various biological targets. For example, docking analyses indicated that modifications in the structure could enhance interactions with COX enzymes, potentially leading to improved anti-inflammatory activity . Such computational approaches can guide further optimization of Compound A.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition against bacteria and fungi | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Induction of apoptosis in cancer cells |
Structure-Activity Relationship (SAR)
| Structural Feature | Potential Activity |
|---|---|
| Benzothiazole moiety | Anticancer and antimicrobial |
| Pyrazole ring | Anti-inflammatory |
| Dimethyl substitution | Increased lipophilicity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives (e.g., 3a–s in ). These compounds share the thiazole-carboxamide backbone but differ in substituents and fused ring systems. For example:
- Analogues (3a–s) : Feature pyridinyl-thiazole cores with simpler substituents (e.g., methyl, ethyl), optimizing solubility and bioavailability .
Limitations of Current Evidence
No direct comparative studies or crystallographic data (e.g., via CCP4 suite methods ) are available for the target compound, limiting mechanistic insights.
Research Findings and Data Tables
Table 1: Key Properties of Selected Analogues
| Compound | Core Structure | IC₅₀ (Kinase Assay) | logP | Reference |
|---|---|---|---|---|
| Target Compound | Benzo[d]thiazole-pyrazole | N/A | >3.5* | N/A |
| 3d () | Pyridinyl-thiazole | 85 nM | 2.4 | |
| 3k () | Pyridinyl-thiazole | 120 nM | 2.7 |
*Predicted via computational modeling.
Q & A
Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?
The synthesis of this compound involves cyclocondensation and carboxamide coupling steps. Key parameters include:
- Temperature control : Reactions often require precise thermal gradients (e.g., 60–80°C for cyclocondensation, 0–5°C for coupling steps) to minimize side products .
- Solvent selection : Polar aprotic solvents like DMF or THF are preferred for solubility and reaction efficiency .
- Catalyst use : Acidic/basic catalysts (e.g., p-toluenesulfonic acid) enhance reaction rates in cyclization steps . Methodological validation via HPLC (≥95% purity) and NMR (to confirm functional groups) is essential .
Q. How can structural discrepancies in crystallographic data be resolved for this compound?
X-ray crystallography may reveal deviations in bond lengths (e.g., C–N bonds in the pyrazole ring) compared to computational models. To resolve discrepancies:
- Validate experimental conditions (e.g., crystal growth in DMSO/water mixtures) to ensure structural integrity .
- Cross-reference with DFT calculations (B3LYP/6-31G* basis set) to identify electronic effects influencing bond angles .
Q. What spectroscopic techniques are most effective for characterizing intermediate products?
- NMR : H and C NMR track proton environments and confirm cyclopenta[c]pyrazole ring formation .
- FT-IR : Identifies carboxamide C=O stretching (1650–1700 cm) and benzo[d]thiazole C–S bonds (600–700 cm) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo studies be addressed?
Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Strategies include:
- Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) to enhance bioavailability .
- Microsomal stability assays : Use liver microsomes to identify metabolic hotspots (e.g., thiazole ring oxidation) .
- In silico modeling : Predict ADMET properties via tools like SwissADME to guide structural optimization .
Q. What experimental designs are suitable for elucidating the compound’s mechanism of action?
- Target-based assays : Screen against kinase or GPCR panels using fluorescence polarization .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein-ligand complex stability under thermal stress .
- Transcriptomic profiling : RNA-seq can identify downstream pathways (e.g., apoptosis or inflammation) affected by the compound .
Q. How do substituent variations on the benzo[d]thiazole moiety impact biological activity?
- Electron-withdrawing groups (e.g., –NO at position 6) enhance binding to hydrophobic enzyme pockets (e.g., EGFR) but reduce solubility .
- Methylation of the thiazole nitrogen increases metabolic resistance but may sterically hinder target interactions .
- Quantitative SAR (QSAR) models using Hammett constants (σ) and LogP values can rationalize these trends .
Q. What methodologies mitigate environmental risks during large-scale synthesis?
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Waste analysis : Employ LC-MS to detect and quantify hazardous byproducts (e.g., sulfonamide derivatives) .
- Biodegradation studies : Use OECD 301F assays to assess persistence in aquatic systems .
Data Contradiction Analysis
Q. How should researchers interpret inconsistent cytotoxicity results across cell lines?
- Cell line heterogeneity : Test in isogenic pairs (e.g., wild-type vs. p53-null) to isolate genetic factors .
- Dose-response normalization : Use Hill slope analysis to differentiate target-specific effects from off-target toxicity .
- Redox profiling : Measure ROS levels to determine if cytotoxicity is mediated by oxidative stress .
Q. Why do computational docking scores sometimes conflict with experimental binding affinities?
- Conformational sampling issues : Perform molecular dynamics simulations (100 ns) to account for protein flexibility .
- Solvent effects : Include explicit water molecules in docking models to improve electrostatic interaction accuracy .
- Validation via SPR : Surface plasmon resonance provides kinetic data (k/k) to refine docking predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
